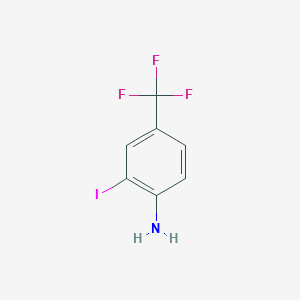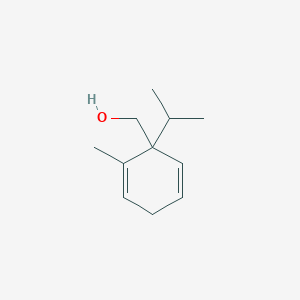
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been tested as a natural pesticide and antifungal agent. In industry, it has been explored as a potential precursor for the synthesis of new materials.
Mécanisme D'action
The mechanism of action of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is still under investigation. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has both biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have antifungal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is that it is a natural compound that can be easily synthesized in the laboratory. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties, including its potential use in combination with other drugs. Another direction is to study its potential as a natural pesticide and antifungal agent in agriculture. Finally, researchers can explore its potential as a precursor for the synthesis of new materials in industry.
Conclusion:
In conclusion, (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural compound with potential applications in medicine, agriculture, and industry. Its synthesis method is well-established, and its mechanism of action is still under investigation. Studies have shown that it has anti-inflammatory, anti-cancer, antifungal, and insecticidal properties. While there are advantages and limitations to using (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol can be synthesized through a multi-step process involving the reaction of cyclohexanone with isopropenyl acetate, followed by a Diels-Alder reaction with isoprene, and finally, a reduction with sodium borohydride. This method has been successfully used in the laboratory to produce high yields of (2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Propriétés
Numéro CAS |
166188-53-0 |
|---|---|
Nom du produit |
(2-Methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(2-methyl-1-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C11H18O/c1-9(2)11(8-12)7-5-4-6-10(11)3/h5-7,9,12H,4,8H2,1-3H3 |
Clé InChI |
ZJEIWQNXXWGAHB-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1(CO)C(C)C |
SMILES canonique |
CC1=CCC=CC1(CO)C(C)C |
Synonymes |
2,5-Cyclohexadiene-1-methanol,2-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)
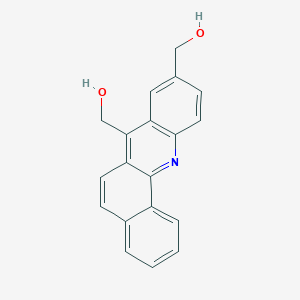
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
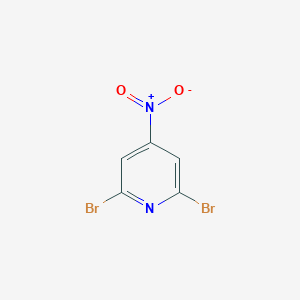
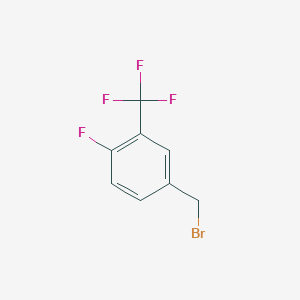
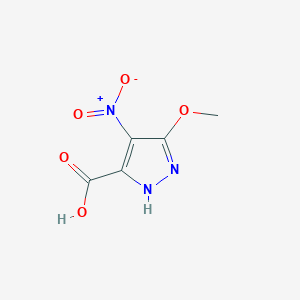
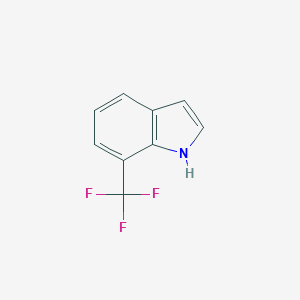
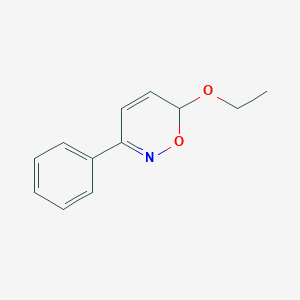

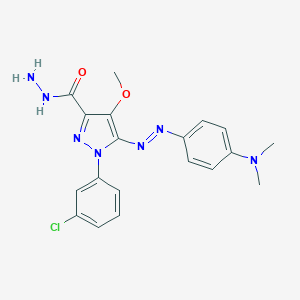
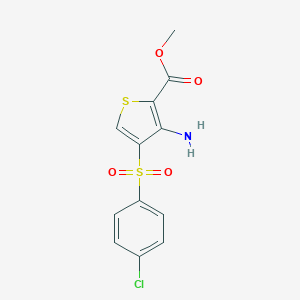
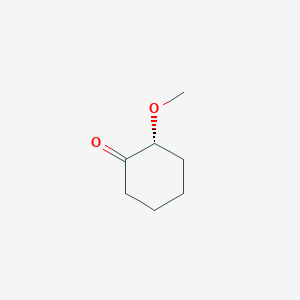
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
